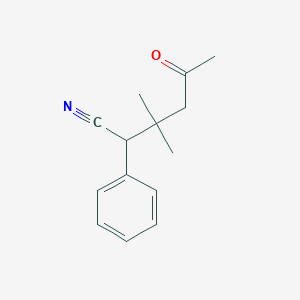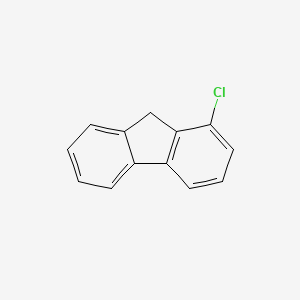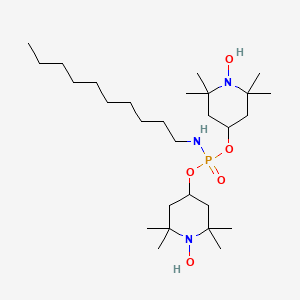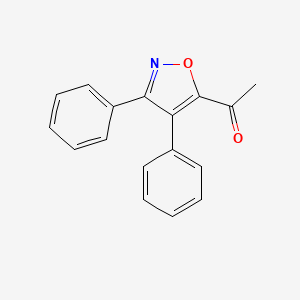![molecular formula C8H9N5O2 B14006711 5-Methoxy-3-(methoxymethyl)pyrimido[5,4-e][1,2,4]triazine CAS No. 30855-44-8](/img/structure/B14006711.png)
5-Methoxy-3-(methoxymethyl)pyrimido[5,4-e][1,2,4]triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-3-(methoxymethyl)pyrimido[5,4-e][1,2,4]triazine is a heterocyclic compound that consists of a pyrimidine ring fused with a triazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-3-(methoxymethyl)pyrimido[5,4-e][1,2,4]triazine typically involves the condensation of 6-hydrazinyluracil with different aromatic aldehydes to form hydrazones. These hydrazones are then subjected to nitrosation with nitrous acid, followed by intramolecular cyclization to yield the desired triazine compound . Another method involves the use of dimethylformamide-dimethylacetal (DMF-DMA) as a methylating and cyclizing agent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-3-(methoxymethyl)pyrimido[5,4-e][1,2,4]triazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazine derivatives, while substitution reactions can produce a wide range of substituted triazine compounds .
Scientific Research Applications
5-Methoxy-3-(methoxymethyl)pyrimido[5,4-e][1,2,4]triazine has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer agent, with studies indicating its efficacy against human lung carcinoma (A549) cell lines.
Materials Science: The unique chemical properties of this compound make it a candidate for use in the development of advanced materials.
Biology: The compound’s interactions with biological molecules are of interest for studying various biochemical pathways.
Mechanism of Action
The mechanism of action of 5-Methoxy-3-(methoxymethyl)pyrimido[5,4-e][1,2,4]triazine involves its interaction with specific molecular targets and pathways. For example, its anticancer activity is believed to be due to its ability to induce DNA damage in cancer cells, leading to cell death . The compound may also interact with various enzymes and receptors, modulating their activity and affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 6-Azacytosine
- 6-Azauracil
- Tirapazamine
- Fervenulin
- Xanthothricin
- Reumycin
Uniqueness
5-Methoxy-3-(methoxymethyl)pyrimido[5,4-e][1,2,4]triazine is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to other similar compounds.
Properties
CAS No. |
30855-44-8 |
|---|---|
Molecular Formula |
C8H9N5O2 |
Molecular Weight |
207.19 g/mol |
IUPAC Name |
5-methoxy-3-(methoxymethyl)pyrimido[5,4-e][1,2,4]triazine |
InChI |
InChI=1S/C8H9N5O2/c1-14-3-5-11-6-7(13-12-5)9-4-10-8(6)15-2/h4H,3H2,1-2H3 |
InChI Key |
NITLLYNMTMPECO-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NC2=C(N=CN=C2OC)N=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[Hexadecyl(methyl)amino]ethan-1-ol](/img/structure/B14006659.png)
![3-Oxo-4-[(4-sulfophenyl)hydrazinylidene]naphthalene-2-carboxylic acid](/img/structure/B14006678.png)
![2-[3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-1-morpholin-4-ylethanone;ethanesulfonic acid](/img/structure/B14006686.png)
![rel-Ethyl (1R,5S,6S)-4-oxo-2-thiabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B14006690.png)






